REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[C:2]#[CH:3].[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](I)[CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.[Cu]I>[Br:8][C:9]1[CH:10]=[C:11]([C:3]#[C:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH:12]=[CH:13][CH:14]=1 |f:2.3.4|
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Name
|
|
Quantity
|
2.15 mL
|
Type
|
reactant
|
Smiles
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C(C#C)(=O)OCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)I
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Name
|
PdCl2(CH3CN)2
|
Quantity
|
367 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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44 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
copper (1) iodide
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Quantity
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135 mg
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was partitioned between ethyl acetate and saturated aqueous ammonium chloride solution
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Type
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WASH
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Details
|
The organic layer was washed sequentially with water and saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The washed solution was dried over sodium sulfate
|
Type
|
FILTRATION
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Details
|
the dried solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash-column chromatography on silica gel (hexanes, grading to 40% ethyl acetate-hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C#CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |